2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
The compound “2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups . It belongs to the class of compounds known as 1,2,4-triazoles . This class of compounds is known for their diverse pharmacological effects .
Scientific Research Applications
Cholinesterase Inhibition
One significant application of compounds related to the specified chemical structure is in the development of cholinesterase inhibitors. Research by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives demonstrates their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating diseases such as Alzheimer's due to their role in neurotransmitter breakdown. The study's findings indicate moderate to good inhibitory activities, suggesting the relevance of these compounds in developing therapeutic agents (Riaz et al., 2020).
Structural Studies and Intermolecular Interactions
Compounds within this chemical family have also been the subject of structural and crystallographic studies. For instance, Boechat et al. (2011) explored the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular shapes and intermolecular interactions. These structural analyses are crucial for understanding how such compounds can interact with biological targets, influencing their design and optimization for therapeutic purposes (Boechat et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of derivatives for antimicrobial and antitumor activities represent another critical area of research. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, showing their potential against various microorganisms. These findings highlight the chemical family's capacity to serve as a basis for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mistry et al., 2009).
Furthermore, the anticancer properties of related compounds are a significant focus, as demonstrated by Ostapiuk et al. (2015), who synthesized and tested 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides against cancer cell lines. This research underscores the potential of these compounds in developing novel cancer therapeutics by targeting specific cellular mechanisms or pathways (Ostapiuk et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKDQDNRGVSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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